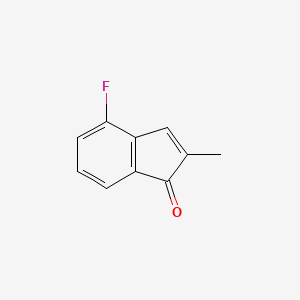
4-Fluoro-2-methyl-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-methyl-1H-inden-1-one is an organic compound with the molecular formula C10H9FO. It is a colorless to light yellow solid with a melting point of approximately 56-58°C and a boiling point of around 199-209°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-2-methyl-1H-inden-1-one can be synthesized through various methods. One common method involves the reaction of 2-methyl-1-indene with hydrogen tetrafluoride, followed by reduction and oxidation steps . Another method involves the enantioselective cyclization of intermediates containing vinylgold (I) and prochiral oxocarbenium moieties .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methyl-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of this compound.
Scientific Research Applications
4-Fluoro-2-methyl-1H-inden-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methyl-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biochemical processes within cells. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-1-indanone: Similar in structure but lacks the methyl group at the 2-position.
2-Methyl-1-indanone: Similar but lacks the fluoro group at the 4-position.
4-Fluoro-2,3-dihydro-1H-inden-1-one: Similar but lacks the methyl group at the 2-position.
Uniqueness
4-Fluoro-2-methyl-1H-inden-1-one is unique due to the presence of both the fluoro and methyl groups, which confer distinct chemical and biological properties
Biological Activity
4-Fluoro-2-methyl-1H-inden-1-one is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and related research findings.
This compound has the molecular formula C10H9FO and appears as a colorless to light yellow solid. Its melting point ranges from 56-58°C, and it has a boiling point of 199-209°C. The presence of a fluorine atom at the fourth position and a methyl group at the second position contributes to its unique chemical reactivity and biological properties .
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antiviral Properties : Preliminary studies suggest potential antiviral effects, although specific mechanisms remain to be fully elucidated.
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, showing promise in reducing inflammation in various models .
- Anticancer Activity : Several studies have reported cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. For instance, it has shown significant inhibition of cell proliferation in leukemia and melanoma cell lines .
The mechanisms by which this compound exerts its biological effects involve interactions with specific molecular targets. It is thought to act as an inhibitor or modulator of various enzymes and receptors, influencing key biochemical processes within cells. However, detailed studies are necessary to clarify these interactions and their implications for therapeutic applications .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a notable study, researchers evaluated the anticancer properties of this compound against several cancer cell lines. The compound demonstrated a mean GI50 value significantly lower than that of established anticancer drugs, suggesting potent activity. For example, it exhibited high cytotoxicity against K562 leukemia cells with an IC50 value indicating effective inhibition of cell growth .
Comparison with Similar Compounds
The structural uniqueness of this compound sets it apart from similar compounds:
| Compound Name | Key Differences |
|---|---|
| 4-Fluoro-1-indanone | Lacks the methyl group at the 2-position |
| 2-Methyl-1-indanone | Lacks the fluoro group at the 4-position |
| 4-Fluoro-2,3-dihydro-1H-indanone | Lacks the methyl group at the 2-position |
This unique combination of functional groups contributes to its distinct chemical reactivity and biological properties, making it a valuable candidate for further research in medicinal chemistry .
Properties
Molecular Formula |
C10H7FO |
|---|---|
Molecular Weight |
162.16 g/mol |
IUPAC Name |
4-fluoro-2-methylinden-1-one |
InChI |
InChI=1S/C10H7FO/c1-6-5-8-7(10(6)12)3-2-4-9(8)11/h2-5H,1H3 |
InChI Key |
FZOOXMODFNEBPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C1=O)C=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















